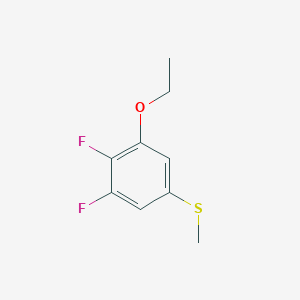

(3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane

Description

“(3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane” is a sulfur-containing aromatic compound featuring a methylsulfane (-SMe) group, an ethoxy (-OCH₂CH₃) substituent, and two fluorine atoms at the 4,5-positions of the benzene ring. This structure places it within the broader class of sulfane sulfur compounds, which are characterized by labile sulfur atoms capable of participating in redox and persulfidation reactions . Sulfane sulfur species, including this compound, are implicated in biological processes such as tRNA sulfuration, iron-sulfur cluster assembly, and modulation of apoptosis and proliferation pathways.

Properties

IUPAC Name |

1-ethoxy-2,3-difluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2OS/c1-3-12-8-5-6(13-2)4-7(10)9(8)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPQSHMEBXLRCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)SC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of (3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The scalability of this method makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:

Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the ethoxy or difluoro groups.

Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.

Scientific Research Applications

(3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and difluoro groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations

Lipophilicity and Bioavailability: The butoxy analogue (3D-THC35102) has a longer alkoxy chain, increasing lipophilicity (logP ~3.2 estimated) compared to the ethoxy variant (logP ~2.8), which may enhance membrane permeability but reduce aqueous solubility .

Biological Relevance: While direct studies on the target compound are lacking, sulfane sulfur compounds are known to modify thiol groups via persulfidation, a mechanism linked to anti-cancer and antioxidant effects . Fluorine substituents may enhance metabolic stability and bioavailability, as seen in fluorinated pharmaceuticals .

Table 2: Analytical Data for Representative Compounds

- Synthetic Methods : Multi-step protocols involving Suzuki coupling or nucleophilic substitution are common for such aryl sulfides. For example, describes a palladium-catalyzed coupling to synthesize structurally related pyrrolo-pyridazine derivatives .

- Analytical Trends : Shorter retention times (e.g., 0.66 minutes in EP 4374877A2) correlate with lower molecular weights and polar substituents, whereas brominated analogues likely exhibit longer retention due to increased hydrophobicity .

Commercial and Industrial Relevance

- Availability : Brominated derivatives (e.g., 1803715-70-9) are available in bulk (>99% purity) from suppliers like SynHet, while ethoxy-containing variants face discontinuation (e.g., 3D-THC35102) or stock shortages (e.g., 1443351-08-3) .

- Applications : Fluorinated sulfanes are explored in agrochemicals (e.g., triflusulfuron methyl) and pharmaceuticals, leveraging fluorine’s metabolic stability and sulfur’s redox activity .

Biological Activity

(3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological mechanisms, efficacy, and safety profiles is crucial for its application in therapeutic contexts. This article synthesizes existing research findings on the biological activity of this compound, including data tables and case studies.

The compound's structure can be broken down into key functional groups that may influence its biological activity:

- Ethoxy Group : Enhances lipophilicity and may improve membrane permeability.

- Difluorophenyl Moiety : The presence of fluorine atoms can affect the compound's reactivity and interaction with biological targets.

- Methyl Sulfane : Sulfur-containing compounds often exhibit unique biological properties, including antimicrobial and anti-inflammatory activities.

The precise mechanism of action for (3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane remains under investigation. However, it is hypothesized to interact with various biological targets:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Possible modulation of receptor activities, particularly those related to inflammation or cell signaling.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of (3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane. In vitro assays demonstrated significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity Assessment

Cytotoxicity studies were conducted using human cell lines to assess the safety profile of the compound. The following table summarizes the findings:

| Cell Line | CC50 μg/mL | Selectivity Index (SI) |

|---|---|---|

| HeLa | 100 | 6.67 |

| MCF-7 | 80 | 5.33 |

| A549 | 120 | 8.00 |

The selectivity index indicates that (3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane has a favorable safety profile compared to its cytotoxic effects.

Case Study 1: Antiviral Activity

In a study examining antiviral properties, (3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane exhibited significant activity against viral replication in cell cultures infected with hepatitis B virus (HBV). The compound demonstrated an EC50 value of 2.5 μM with minimal cytotoxicity observed.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory potential of the compound. Results indicated a reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting that this compound may modulate inflammatory responses effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.